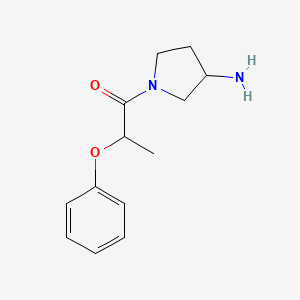

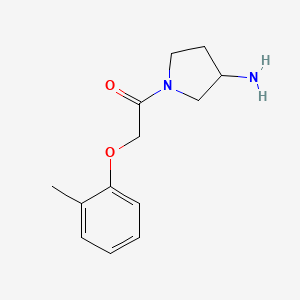

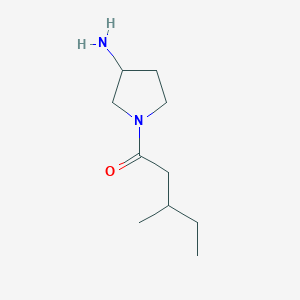

1-(3-アミノピロリジン-1-イル)-2-フェノキシプロパン-1-オン

説明

1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学: 抗菌剤

この化合物は、抗菌剤としての可能性が探索されています。 アミノピロリジニル基の存在は、細菌酵素や受容体との相互作用に寄与し、細菌の増殖を阻害する可能性があります .

バイオテクノロジー: プロテオミクス研究

バイオテクノロジー、特にプロテオミクス研究では、この化合物はペプチド合成のビルディングブロックとして、またはペプチドやタンパク質の特性を変化させる修飾剤として使用できます。これは、タンパク質の機能と相互作用を理解する上で重要となる可能性があります .

材料科学: ポリマー合成

化合物のアミノピロリジニル基は、重合のための反応部位として機能し、薬物送達システムや生体医用デバイスの一部として潜在的な用途を持つ新しいポリマー材料を生成するための貴重なモノマーになります .

環境科学: 汚染物質の分解

研究では、この化合物を環境汚染物質の分解に使用することについて調査される可能性があります。 その化学構造は、特定の汚染物質と相互作用するように調整でき、生態系からの分解と除去を支援します .

分析化学: クロマトグラフィー

分析化学では、この化合物はクロマトグラフィー技術の固定相修飾剤として機能し、さまざまな分析物の保持時間を変更することにより、複雑な混合物の分離を向上させるのに役立ちます .

薬理学: 薬物開発

この化合物の構造は修飾に適しており、特に疾患プロセスに関与する特定のタンパク質や経路を標的とする低分子薬の設計における薬物開発の候補となっています .

作用機序

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s suggested that the pyrrolidine ring and its derivatives, including this compound, have target selectivity characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence biological activity, and the structure–activity relationship (sar) of these compounds has been studied .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s known that the storage temperature and physical form of the compound can affect its stability .

生化学分析

Biochemical Properties

1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enzymes such as topoisomerase II and DNA gyrase, which are crucial for DNA replication and transcription . Additionally, it can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity .

Cellular Effects

The effects of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of topoisomerase II, leading to the disruption of DNA replication and transcription . This inhibition can result in cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, the compound’s interaction with cell surface receptors and intracellular signaling molecules can modulate pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerase II and DNA gyrase, which are essential for maintaining DNA topology during replication and transcription . The compound binds to the active site of these enzymes, preventing them from catalyzing the necessary reactions for DNA unwinding and re-ligation . Additionally, it can interact with G-quadruplex structures in telomeric DNA, stabilizing these structures and inhibiting telomerase activity . This interaction can lead to telomere shortening and cellular senescence in rapidly dividing cells .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of this compound include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects varies depending on the animal model used, but it is generally observed that doses above a certain level result in significant organ damage and systemic toxicity .

Metabolic Pathways

1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process results in the formation of water-soluble metabolites that are excreted in the urine . Additionally, the compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy production .

Transport and Distribution

The transport and distribution of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments . The distribution of the compound within tissues is influenced by its lipophilicity and affinity for plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one is crucial for its activity and function. The compound has been shown to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound can accumulate in other organelles such as the mitochondria, where it can affect mitochondrial function and induce apoptosis .

特性

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-phenoxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10(17-12-5-3-2-4-6-12)13(16)15-8-7-11(14)9-15/h2-6,10-11H,7-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWWDBTUEPHNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

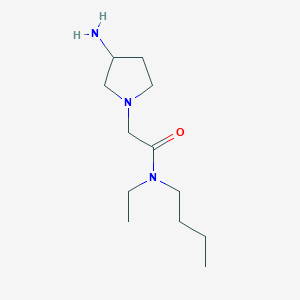

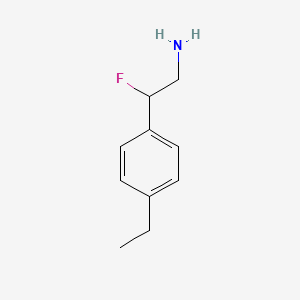

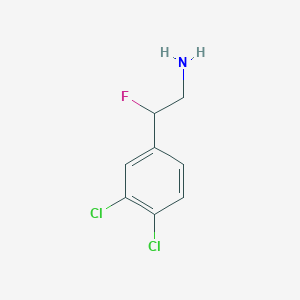

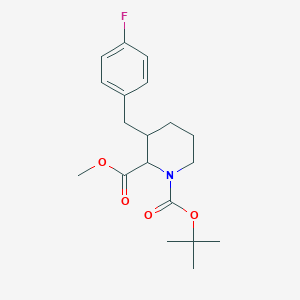

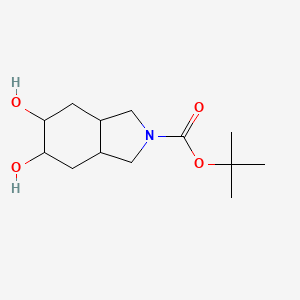

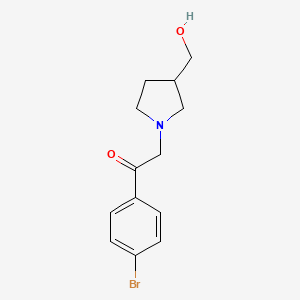

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Piperidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475147.png)

![1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B1475150.png)

![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)

![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)